molecular formula C10H12Cl2N2 B1377694 3-Amino-7-methylquinoline Dihydrochloride CAS No. 1296950-60-1

3-Amino-7-methylquinoline Dihydrochloride

Cat. No. B1377694
M. Wt: 231.12 g/mol
InChI Key: KEYDZGNQMAORQV-UHFFFAOYSA-N
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Description

3-Amino-7-methylquinoline Dihydrochloride is a chemical compound with the empirical formula C10H10N2 · 2HCl . It is a solid substance and its molecular weight is 231.12 .


Molecular Structure Analysis

The SMILES string for 3-Amino-7-methylquinoline Dihydrochloride is NC1=CC2=CC=C(C)C=C2N=C1.Cl.Cl . The InChI is 1S/C10H10N2.2ClH/c1-7-2-3-8-5-9(11)6-12-10(8)4-7;;/h2-6H,11H2,1H3;2*1H .


Physical And Chemical Properties Analysis

3-Amino-7-methylquinoline Dihydrochloride is a solid substance . Its empirical formula is C10H10N2 · 2HCl , and its molecular weight is 231.12 .

Scientific Research Applications

Anticancer Properties

3-Amino-7-methylquinoline Dihydrochloride derivatives exhibit promising anticancer activities. The reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one using tin and hydrochloric acid produces novel 3-amino-4-hydroxyquinolinone derivatives. These derivatives, through subsequent reactions, afford oxazoloquinolinone and oxazinoquinolinone systems with significant anticancer activity against cell lines like HepG-2 and MCF-7. The aminoquinoline compounds, in particular, demonstrate strong antiproliferative properties and are considered potential candidates for therapeutic applications (Talaat et al., 2022). Additionally, derivatives of 7-amino-4-methylquinolin-2(1H)-one synthesized in other studies have shown selective activity against cancer cells, with some compounds inhibiting cell migration, indicating their potential as anti-cancerous drugs (Kubica et al., 2018).

Antimicrobial and Antifungal Properties

Derivatives of 3-Amino-7-methylquinoline Dihydrochloride also exhibit notable antimicrobial and antifungal properties. For example, 2-pyridone quinoline hybrids have been synthesized and identified with significant antibacterial and antifungal activities. The presence of electron-withdrawing groups and –OH group on the meta position significantly enhances these activities (Desai et al., 2021).

Safety And Hazards

This compound is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . It has a hazard classification of Acute Tox. 4 Oral .

Future Directions

While specific future directions for 3-Amino-7-methylquinoline Dihydrochloride are not available in the search results, quinoline and its analogues have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . These compounds play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including 3-Amino-7-methylquinoline Dihydrochloride.

properties

IUPAC Name

7-methylquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c1-7-2-3-8-5-9(11)6-12-10(8)4-7;;/h2-6H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDZGNQMAORQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-methylquinoline Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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